molecular formula C35H26N8Na4O17S4 B3280637 Sirius supra red violet B CAS No. 7198-99-4

Sirius supra red violet B

Cat. No. B3280637
CAS RN: 7198-99-4
M. Wt: 1050.9 g/mol
InChI Key: HGCRJUQZZYKGLA-UHFFFAOYSA-J
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Description

Sirius supra red violet B, also known as Direct Violet 62, is a dye that appears as a red light purple color . It is soluble in water, slightly soluble in alcohol, and turns bluish-black in strong sulfuric acid .


Synthesis Analysis

The synthesis of Sirius supra red violet B involves the diazotization of 2-Amino-4-methoxy-5-acetamidobenzenesulfonic acid in acidic conditions and coupling with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid. This is followed by hydrolysis, amino acylation, and light gasification .


Molecular Structure Analysis

The molecular formula of Sirius supra red violet B is C35H31N8NaO17S4 . Its molecular weight is 986.9 .


Chemical Reactions Analysis

Sirius supra red violet B has been used in the staining of collagen, a standard procedure in histology . It has also been involved in the decolorization process using a laccase-mediator system .


Physical And Chemical Properties Analysis

Sirius supra red violet B is a red light purple dye that is soluble in water and slightly soluble in alcohol . In the presence of strong sulfuric acid, it turns bluish-black .

Mechanism of Action

While specific mechanisms of action for Sirius supra red violet B are not detailed in the search results, it’s known that the dye has been used in histology for many years for the specific staining of collagen .

Future Directions

While specific future directions for Sirius supra red violet B are not detailed in the search results, it’s worth noting that the dye continues to be used in various research contexts. For instance, it has been used in a new morphometric image analysis method for the quantification of interstitial fibrosis , and in the optimization of a microplate assay to investigate collagen production in vitro .

properties

IUPAC Name

tetrasodium;6-amino-5-[[4-[[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-sulfonatophenyl]carbamoylamino]-5-methoxy-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N8O17S4.4Na/c1-59-27-11-23(40-42-33-19(36)5-3-15-7-17(61(47,48)49)9-25(44)31(15)33)29(63(53,54)55)13-21(27)38-35(46)39-22-14-30(64(56,57)58)24(12-28(22)60-2)41-43-34-20(37)6-4-16-8-18(62(50,51)52)10-26(45)32(16)34;;;;/h3-14,44-45H,36-37H2,1-2H3,(H2,38,39,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCRJUQZZYKGLA-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2OC)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26N8Na4O17S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1050.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7198-99-4
Record name 2-Naphthalenesulfonic acid, 5,5'-[carbonylbis[imino(5-methoxy-2-sulfo-4,1-phenylene)-2,1-diazenediyl]]bis[6-amino-4-hydroxy-, sodium salt (1:4)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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